molecular formula C32H26N6O2 B11947391 4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol

4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol

Cat. No.: B11947391
M. Wt: 526.6 g/mol
InChI Key: VDXQGNUWBUFDMK-UHFFFAOYSA-N
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Description

4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C32H26N6O2

Molecular Weight

526.6 g/mol

IUPAC Name

4-[15-methyl-9-(3-methylanilino)-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-17-yl]benzene-1,2-diol

InChI

InChI=1S/C32H26N6O2/c1-19-9-8-10-22(17-19)33-30-32-35-31-28(20(2)36-38(31)23-11-4-3-5-12-23)29(21-15-16-26(39)27(40)18-21)37(32)25-14-7-6-13-24(25)34-30/h3-18,29,39-40H,1-2H3,(H,33,34)

InChI Key

VDXQGNUWBUFDMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NC5=C(C4C6=CC(=C(C=C6)O)O)C(=NN5C7=CC=CC=C7)C

Origin of Product

United States

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